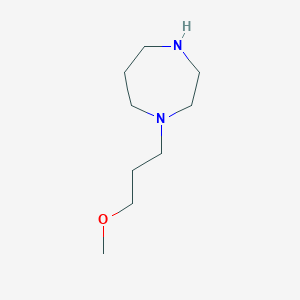
1-(3-Methoxypropyl)-1,4-diazepane
Übersicht
Beschreibung
1-(3-Methoxypropyl)-1,4-diazepane, also known as MPDP, is a chemical compound that belongs to the family of diazepanes. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPDP is a cyclic amine that has a unique structure, which makes it an attractive target for synthesis and study.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterizations
- Summary of Application: The compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP) is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
- Methods of Application: The compound is synthesized and then characterized using various spectroscopic techniques. The density functional theory (DFT) method is used to obtain the optimized structure .
- Results or Outcomes: The computed geometrical parameters are compared with experimental data. The experimental FT-IR and FT-Raman spectra of MPNP are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .
Stability of Superoxide Ion
- Summary of Application: The stability of superoxide ion, O2·-, in three bis (trifluoromethylsulfonyl) imide [TFSI-] anion based ionic liquids, ILs, with cations of 1-(3-methoxypropyl)-1-methylpiperidinium [MOPMPip+], 1-hexyl-1-methyl-pyrrolidinium [HMPyrr+] and trihexyl (tetradecyl) phosphonium [P14,666+] has been investigated .
- Methods of Application: The investigation involves the chemical generation and long term stability of superoxide ion .
- Results or Outcomes: The results of this investigation are not specified in the source .
Synthesis of Heterocyclic Azo Dyes
- Summary of Application: Four azo dyes having a heterocyclic framework derived from 2-amino-5-nitrothiazole are synthesized by a traditional diazo-coupling method in an acidic medium .
- Methods of Application: The dyes are synthesized using four different coupling components and characterized by different spectroscopic techniques .
- Results or Outcomes: The absorption spectra were recorded in the region of 200–700 nm, and the results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction .
Synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none
- Summary of Application: 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP) is synthesized and characterized by several experimental techniques .
- Methods of Application: The compound is synthesized and then characterized using various spectroscopic techniques .
- Results or Outcomes: The computed geometrical parameters are compared with experimental data .
Synthesis of Heterocyclic Azo Dyes
- Summary of Application: The class of heterocyclic azo dye family received special interest among researchers owing to its admirable colour and globally explored applications in different areas such as cosmetics, in biomedical investigations, therapeutics, dyes and pigments . Their applications have also percolated into various fields such as LCD (liquid crystalline displays), advanced materials, optics, storage devices, polymers and food colours and in organic synthesis .
- Methods of Application: In this work, four azo dyes having a heterocyclic framework derived from 2-amino-5-nitrothiazole are synthesized by a traditional diazo-coupling method in an acidic medium using four different coupling components and characterized them by different spectroscopic techniques .
- Results or Outcomes: The absorption spectra were recorded in the region of 200–700 nm, and the results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction .
Synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none
- Summary of Application: In the present study, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope- none (MPNP) is synthesized and characterized by several experimental techniques .
- Methods of Application: The compound is synthesized and then characterized using various spectroscopic techniques .
- Results or Outcomes: The computed geometrical parameters are compared with experimental data .
Eigenschaften
IUPAC Name |
1-(3-methoxypropyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-12-9-3-7-11-6-2-4-10-5-8-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTYSDZRDMSIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



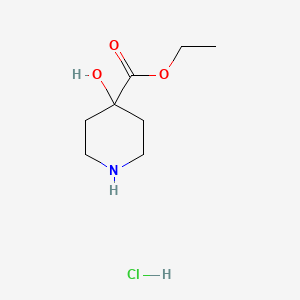

![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)

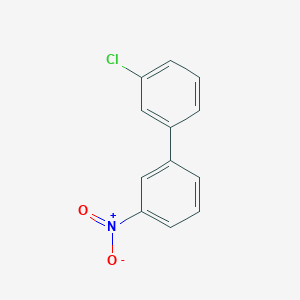
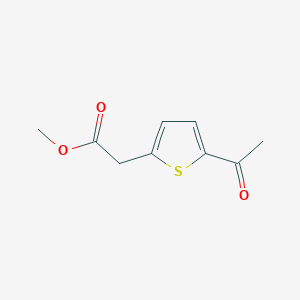
![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)

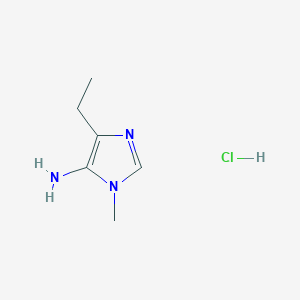

![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)
![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)
![2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1452514.png)
